molecular formula C8H6O B1266645 2-Ethynylphenol CAS No. 5101-44-0

2-Ethynylphenol

Cat. No. B1266645
CAS RN: 5101-44-0
M. Wt: 118.13 g/mol
InChI Key: KTLQDZRFPKXZSB-UHFFFAOYSA-N
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Patent
US04228126

Procedure details

A 500 ml., three-necked, round-bottomed flask equipped with a thermometer, magnetic stirring bar, reflux condenser, and means for providing a nitrogen atmosphere was charged with a solution of 2,3-benzofuran, 19.0 g. (0.161 mole) in 190 ml. (186 g., 2.35 mole) of pyridine. The reaction system was purged with nitrogen and kept under nitrogen atmosphere throughout the course of reaction. Then freshly cut sodium metal, 11.3 g. (0.490 mole), was added, and the mixture was stirred magnetically and heated with a silicon-oil bath at 190° (reaction mixture temperature 117°) for 4 hours. After cooling to room temperature, the black reaction mixture was treated by successive dropwise addition of 100 ml. of pyridine, 50 ml. of 50% (v/v) pyridine-water, and 100 ml. of water. The resulting red-brown reaction mixture was extracted with 400 ml. of ether. The pyridine-water layer was acidified with excess (750 ml.) of 6 N HCl solution, while the reaction temperature was kept between 20°-30° with an ice-water bath. The acidified mixture was extracted with four 300 ml.-portions of ether. The combined ethereal extracts were washed with 200 ml of 6 N HCl solution and three 200 ml.-portions of water, dried over MgSO4 and concentrated to give 15.3 g. of yellow-brown oil, which was further purified by distillation via a 5" Vigreux column giving rise to 11.7 g. (62% yield) of colorless product, bp12mm 72°-73°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
pyridine water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
62%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][O:9][C:4]2=[CH:3][CH:2]=1.N1C=CC=CC=1.[Na].N1C=CC=CC=1.O>O>[OH:9][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[C:7]#[CH:8] |f:3.4,^1:15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CO2
Step Two
Name
Quantity
186 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
pyridine water
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1.O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, three-necked, round-bottomed flask equipped with a thermometer, magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
for providing a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The reaction system was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
kept under nitrogen atmosphere throughout the course of reaction
ADDITION
Type
ADDITION
Details
(0.490 mole), was added
TEMPERATURE
Type
TEMPERATURE
Details
heated with a silicon-oil bath at 190°
CUSTOM
Type
CUSTOM
Details
(reaction mixture temperature 117°) for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
the black reaction mixture was treated by successive dropwise addition of 100 ml
EXTRACTION
Type
EXTRACTION
Details
The resulting red-brown reaction mixture was extracted with 400 ml
CUSTOM
Type
CUSTOM
Details
was kept between 20°-30° with an ice-water bath
EXTRACTION
Type
EXTRACTION
Details
The acidified mixture was extracted with four 300 ml
WASH
Type
WASH
Details
The combined ethereal extracts were washed with 200 ml of 6 N HCl solution and three 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
-portions of water, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 15.3 g
DISTILLATION
Type
DISTILLATION
Details
of yellow-brown oil, which was further purified by distillation via a 5" Vigreux column
CUSTOM
Type
CUSTOM
Details
giving rise to 11.7 g

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.